molecular formula C5H3Br2F3N2 B13459183 4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide

4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide

Katalognummer: B13459183
Molekulargewicht: 307.89 g/mol
InChI-Schlüssel: SVKZWPQHLAYQEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide is a chemical compound with the molecular formula C5H2BrF3N2·HBr. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of bromine and trifluoromethyl groups on the pyridazine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(trifluoromethyl)pyridazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-3-(trifluoromethyl)pyridazine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups on the pyridazine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications. The pyridazine ring also offers different electronic and steric effects compared to pyridine derivatives, further enhancing its utility in chemical synthesis and research.

Eigenschaften

Molekularformel

C5H3Br2F3N2

Molekulargewicht

307.89 g/mol

IUPAC-Name

4-bromo-3-(trifluoromethyl)pyridazine;hydrobromide

InChI

InChI=1S/C5H2BrF3N2.BrH/c6-3-1-2-10-11-4(3)5(7,8)9;/h1-2H;1H

InChI-Schlüssel

SVKZWPQHLAYQEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC(=C1Br)C(F)(F)F.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.